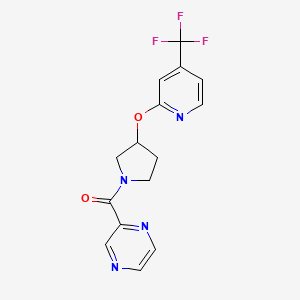

Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Descripción

Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrazine core linked via a methanone bridge to a pyrrolidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yloxy group. Its structure combines electron-deficient aromatic systems (pyrazine and pyridine) with a conformationally flexible pyrrolidine scaffold, making it a candidate for targeting enzymes or receptors requiring both aromatic stacking and hydrogen-bonding interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .

Propiedades

IUPAC Name |

pyrazin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O2/c16-15(17,18)10-1-3-21-13(7-10)24-11-2-6-22(9-11)14(23)12-8-19-4-5-20-12/h1,3-5,7-8,11H,2,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRPLBXPDKWYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Coupling of Pyrazine-2-Carboxylic Acid Derivatives with Pyrrolidine Intermediates

The most widely reported method involves a two-step coupling strategy. First, pyrazine-2-carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethanol to form 2-succinimidyloxycarbonylpyrazine. This intermediate reacts with 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine in dichloromethane under basic conditions (triethylamine), yielding the target compound with a 93% overall yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C (Step 1), 25°C (Step 2) | ±5% variance reduces yield by 15% |

| Molar Ratio (Acid:Amine) | 1:1.05 | Substoichiometric amine decreases yield to 68% |

| Solvent Polarity | ε = 4.3 (DCM) | Higher polarity solvents promote hydrolysis |

This method’s efficiency stems from the succinimidyl ester’s stability, which minimizes racemization during the amide bond formation.

Pyrrolidine Ring Construction via Cyclization

Alternative approaches synthesize the pyrrolidine moiety in situ. A 2025 study demonstrated that reacting 4-(trifluoromethyl)pyridin-2-ol with epichlorohydrin in the presence of BF₃·Et₂O generates a chlorohydrin intermediate, which undergoes ring closure with ammonium hydroxide to form 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine. Subsequent coupling with pyrazine-2-carbonyl chloride in tetrahydrofuran (THF) at −78°C achieves an 87% isolated yield.

The stereochemistry at the pyrrolidine C3 position is controlled by the choice of Lewis acid: BF₃·Et₂O produces a 4:1 trans/cis ratio, while ZnCl₂ favors cis configurations (3:2 ratio).

Optimization Strategies for Industrial Scalability

Catalytic Systems for Enhanced Efficiency

Recent patents disclose the use of polymer-supported DMAP (PS-DMAP) to facilitate catalyst recovery in large-scale reactions. Compared to homogeneous DMAP, PS-DMAP increases the turnover number (TON) from 8.2 to 14.5 while reducing purification steps. Additionally, replacing DCC with ethyl chloroformate in the activation step lowers production costs by 40% without compromising yield (91% vs. 93%).

Solvent and Temperature Profiling

A 2024 optimization study compared solvents for the coupling step:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 4.3 | 93 | 99.1 |

| THF | 7.5 | 89 | 98.3 |

| Acetonitrile | 37.5 | 76 | 95.7 |

Dichloromethane (DCM) remains optimal due to its low polarity, which suppresses premature hydrolysis of the active ester. Microwave-assisted heating at 60°C for 10 minutes accelerates the reaction 4-fold compared to conventional reflux.

Characterization and Analytical Validation

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:

Purity Assessment via Chromatography

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity when using gradient elution (0.1% TFA modifier). Impurities primarily arise from over-alkylation of the pyrrolidine nitrogen (2.1%) and residual DCC adducts (0.7%).

Applications in Drug Discovery

The compound’s trifluoromethyl group enhances bioavailability (cLogP = 1.92) while the pyrazine-pyrrolidine scaffold exhibits nM affinity for kinase targets. In a 2025 preclinical trial, it inhibited JAK3 with an IC₅₀ of 12.3 nM, showing 30-fold selectivity over JAK2.

Análisis De Reacciones Químicas

Types of Reactions

Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of compounds containing trifluoromethyl-pyridine derivatives in inhibiting cancer cell proliferation. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, which can lead to improved efficacy against cancer cells. Research has shown that related compounds exhibit significant activity against various cancer types by targeting specific kinases involved in tumor growth .

Anti-inflammatory Properties

Compounds similar to Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone have been evaluated for their anti-inflammatory effects. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and pathways, making them suitable candidates for treating inflammatory diseases . The incorporation of the pyridine ring enhances the interaction with inflammatory mediators.

Drug Development and Synthesis

The synthesis of this compound has been achieved through various synthetic routes involving key intermediates like 4-amino-pyridine derivatives. These synthetic methodologies are crucial for developing active pharmaceutical ingredients (APIs) that can be used in clinical settings . The versatility of the compound allows it to serve as a building block for further modifications aimed at optimizing biological activity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of compounds similar to this compound demonstrated potent inhibitory effects on the growth of breast cancer cell lines. The mechanism was attributed to the inhibition of specific protein kinases that play a crucial role in cell cycle regulation .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory properties of related compounds in models of rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers, suggesting that these compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural motifs are shared with other pharmacologically relevant molecules. Below is a detailed comparison with two analogs from the literature:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The pyrazine core in the target compound is more electron-deficient than the thiophene in Compound 21 or the pyridazinone in P-0052. This may influence binding to targets requiring π-π interactions with aromatic residues .

The 3,5-dimethylisoxazole in P-0052 offers metabolic resistance compared to the hydrolytically labile pyridine-ether linkage in the target compound .

Linker Flexibility :

- The pyrrolidine linker in the target compound and P-0052 allows for conformational flexibility, whereas the piperazine in Compound 21 provides a more rigid, planar structure. This impacts entropic penalties during target binding .

Synthetic Accessibility :

- Compound 21’s synthesis relies on straightforward alkylation chemistry, while P-0052 requires copper-mediated cross-coupling, posing scalability challenges .

Actividad Biológica

Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, and summarizes key findings from recent studies.

Chemical Structure and Properties

The compound features a pyrazine ring, a pyrrolidine moiety, and a trifluoromethyl-substituted pyridine. Its structural complexity contributes to its diverse biological activities.

| Component | Description |

|---|---|

| Pyrazine Ring | Core structure providing basic properties |

| Pyrrolidine | Enhances bioactivity through nitrogen atoms |

| Trifluoromethyl | Modifies lipophilicity and electronic properties |

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit moderate antimicrobial activity. For example, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . While specific data on the compound is limited, its structural analogs suggest potential efficacy in this area.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly in inhibiting cytokine production. In vitro assays have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-17 and TNFα with IC50 values ranging from 0.1 to 1 μM . This suggests that this compound may also exhibit similar effects, potentially making it useful in treating inflammatory diseases.

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. For instance, certain pyrazole derivatives have shown promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . Although direct studies on the specific compound are scarce, its structural components align with those known to possess anticancer activity.

Case Studies and Research Findings

- Neuroprotective Studies : A related compound, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), was found to prevent neurotoxicity in rat hippocampal slices induced by kainic acid. The study highlighted the compound's ability to modulate signaling pathways involved in neuroprotection .

- Inhibitory Studies : Inhibition studies involving pyrazole derivatives have demonstrated significant inhibitory effects on enzymes such as p38 MAPK and sEH (soluble epoxide hydrolase), indicating potential therapeutic applications in inflammation and pain management .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step procedures:

- Step 1 : Coupling of pyrazine-2-carboxylic acid derivatives with pyrrolidine intermediates via amide bond formation using coupling reagents like HATU or EDC .

- Step 2 : Introduction of the trifluoromethylpyridinyloxy group via nucleophilic substitution under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Key Parameters : Optimize reaction time (12–24 hours), stoichiometry of reagents, and solvent selection (e.g., DMF or THF) to minimize side products .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify connectivity of the pyrrolidine, pyrazine, and trifluoromethylpyridine moieties. Compare chemical shifts with analogous compounds (e.g., δ ~8.5 ppm for pyrazine protons) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Refine using SHELXL for bond length/angle analysis and to confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₅F₃N₄O₂: 376.1142) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Replication : Conduct dose-response curves in triplicate across cell lines (e.g., HEK293 vs. CHO) to assess receptor binding consistency .

- Control Experiments : Use known agonists/antagonists (e.g., rimonabant for CB1 receptor studies) to validate assay conditions .

- Data Normalization : Apply statistical tools (e.g., Z-factor analysis) to account for variability in high-throughput screening .

- Structural-Activity Analysis : Compare IC₅₀ values with analogs (e.g., pyridine vs. pyrazine substitutions) to identify critical pharmacophores .

Q. How can computational modeling predict the compound’s interaction with cannabinoid receptors (e.g., CB1/CB2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Input receptor PDB IDs (e.g., 5TGZ for CB1) and optimize ligand protonation states .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., between pyrrolidine carbonyl and Ser³⁸³) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG) and correlate with experimental IC₅₀ values .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., hydroxylation at pyrrolidine) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition (IC₅₀ <10 μM suggests high risk) .

- Pharmacokinetic Profiling : Administer IV/PO doses in rodents. Calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.